molecular formula C13H20N4O2S B15115979 1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane

1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane

Cat. No.: B15115979
M. Wt: 296.39 g/mol
InChI Key: XRMQHJMOEFFMKD-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane is a complex organic compound that features a cyclopropanesulfonyl group and a 6-methylpyrazin-2-yl group attached to a 1,4-diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,4-diazepane ring, followed by the introduction of the cyclopropanesulfonyl group and the 6-methylpyrazin-2-yl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid: This compound shares the 6-methylpyrazin-2-yl group but has a different core structure.

    1-(3-Methylpyrazin-2-yl)ethan-1-one: Another compound with a similar pyrazine moiety but different functional groups.

    3-((6-Methylpyrazin-2-yl)methyl)-1H-indole: A structurally related compound with potential biological activity.

Uniqueness: 1-(Cyclopropanesulfonyl)-4-(6-methylpyrazin-2-yl)-1,4-diazepane is unique due to its combination of the cyclopropanesulfonyl group and the 6-methylpyrazin-2-yl group attached to a 1,4-diazepane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-(6-methylpyrazin-2-yl)-1,4-diazepane

InChI

InChI=1S/C13H20N4O2S/c1-11-9-14-10-13(15-11)16-5-2-6-17(8-7-16)20(18,19)12-3-4-12/h9-10,12H,2-8H2,1H3

InChI Key

XRMQHJMOEFFMKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)N2CCCN(CC2)S(=O)(=O)C3CC3

Origin of Product

United States

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